N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chloroethylidene moiety, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-chloroethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The chloroethylidene moiety can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The chloroethylidene moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The sulfinamide group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethylidene)hydroxylamine: Similar in structure but with a hydroxylamine group instead of a sulfinamide group.
2-chloroethylamine: Lacks the sulfinamide group and has different reactivity and applications.
Sulfinamide derivatives: Compounds with similar sulfinamide groups but different substituents on the nitrogen atom.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H12ClNOS |
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Molecular Weight |
181.68 g/mol |
IUPAC Name |
N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3 |
InChI Key |
XAYYYZGLYRZWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CCCl |
Origin of Product |
United States |
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